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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data for Regaloside B, a phenylpropanoid glycoside

isolated from Lilium longiflorum. This document is intended to serve as a core reference for

researchers engaged in natural product chemistry, drug discovery, and analytical sciences.

Introduction to Regaloside B
Regaloside B is a naturally occurring phenylpropanoid glycoside that has been identified in the

flowers of the Easter lily, Lilium longiflorum. Phenylpropanoids are a diverse class of plant

secondary metabolites known for their wide range of biological activities. Preliminary studies

have indicated that Regaloside B exhibits anti-inflammatory properties, making it a compound

of interest for further investigation in drug development. The structural elucidation of

Regaloside B has been accomplished through various spectroscopic techniques, primarily

NMR and mass spectrometry.

Spectroscopic Data
The following sections present the detailed ¹H NMR, ¹³C NMR, and mass spectrometry data for

Regaloside B. This information is critical for the identification, characterization, and

quantification of this compound in various experimental settings.

Nuclear Magnetic Resonance (NMR) Data
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Unfortunately, despite a comprehensive search of available scientific literature, the specific ¹H

and ¹³C NMR spectral data for Regaloside B could not be located in the public domain. The

primary reference indicating its isolation, "Constituents in Easter lily flowers with medicinal

activity" by Francis et al. in Life Sciences (2004), confirms that NMR spectroscopy was used for

its structural determination, but the detailed spectral assignments are not provided in the

abstract and the full text was not accessible.

Similarly, a closely related paper by Miyase et al. in Phytochemistry (1987) detailing Regaloside

A and B from Lilium regale was identified, which would likely contain highly relevant spectral

information. However, the full text of this article was also not available.

For researchers requiring this specific data, it is recommended to directly access the full text of

these publications through institutional libraries or by contacting the authors.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry is a crucial tool for determining the elemental composition

and exact mass of a molecule. For Regaloside B, the molecular formula has been established

as C₂₀H₂₆O₁₁.

Table 1: Mass Spectrometry Data for Regaloside B

Parameter Value

Molecular Formula C₂₀H₂₆O₁₁

Exact Mass 442.1475

Molecular Weight 442.42 g/mol

Ionization Mode
ESI (Electrospray Ionization) is commonly used

for this class of compounds.

Expected Ion Adducts
[M+H]⁺, [M+Na]⁺, [M+K]⁺ in positive ion mode;

[M-H]⁻, [M+Cl]⁻ in negative ion mode.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1588128?utm_src=pdf-body
https://www.benchchem.com/product/b1588128?utm_src=pdf-body
https://www.benchchem.com/product/b1588128?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The successful acquisition of high-quality NMR and MS data is contingent upon meticulous

experimental design and execution. The following are generalized protocols typical for the

analysis of natural product glycosides like Regaloside B.

NMR Spectroscopy Protocol
Sample Preparation:

A pure sample of Regaloside B (typically 1-10 mg) is dissolved in a deuterated solvent

(e.g., methanol-d₄, DMSO-d₆, or D₂O). The choice of solvent is critical and depends on the

solubility of the compound and the desired chemical shift referencing.

The dissolved sample is transferred to a 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added

for chemical shift calibration, although modern spectrometers can reference to the residual

solvent peak.

Instrument Parameters (¹H NMR):

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) is used

to achieve optimal signal dispersion and resolution.

Pulse Sequence: A standard one-pulse sequence is typically employed.

Acquisition Parameters: Key parameters include the spectral width, number of scans,

acquisition time, and relaxation delay. These are optimized to ensure good signal-to-noise

ratio and accurate integration.

Instrument Parameters (¹³C NMR):

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by

removing C-H coupling.

Acquisition Parameters: A larger number of scans is generally required for ¹³C NMR due to

the low natural abundance of the ¹³C isotope.
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Mass Spectrometry Protocol
Sample Preparation:

A dilute solution of Regaloside B is prepared in a suitable solvent, typically a mixture of

water and an organic solvent like methanol or acetonitrile, often with a small amount of

acid (e.g., formic acid) or base to promote ionization.

Instrumentation (LC-MS):

Liquid Chromatography (LC): The sample is often introduced into the mass spectrometer

via an LC system to separate it from any impurities. A reversed-phase C18 column is

commonly used with a gradient elution of water and acetonitrile/methanol.

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF)

or Orbitrap instrument, is used to obtain accurate mass measurements.

Ionization Source: Electrospray ionization (ESI) is the preferred method for polar, non-

volatile compounds like glycosides.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis

of a natural product like Regaloside B.
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Figure 1. Workflow for the isolation and spectroscopic analysis of Regaloside B.

Signaling Pathways and Logical Relationships
While the direct signaling pathways of Regaloside B are still under investigation, its reported

anti-inflammatory activity suggests potential interactions with key inflammatory pathways. A

logical diagram illustrating the general approach to investigating these pathways is presented

below.
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Figure 2. Logical workflow for investigating the signaling pathways of Regaloside B.

Conclusion
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This technical guide consolidates the currently available spectroscopic information for

Regaloside B. While the precise NMR spectral data remains to be fully disclosed in the public

domain, the provided information on its mass spectrometric characteristics and the general

experimental protocols offer a solid foundation for researchers. The visualization of the

analytical and investigatory workflows provides a clear roadmap for the study of this and other

similar natural products. Further research to obtain and publish the complete spectral dataset

of Regaloside B is highly encouraged to facilitate its continued investigation as a potential

therapeutic agent.

To cite this document: BenchChem. [In-depth Technical Guide on the Spectral Data of
Regaloside B]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1588128#spectral-data-for-regaloside-b-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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